3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione
Description
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a pentyl chain at the 7-position and a 2-phenylethylthio group at the 8-position.
Properties
IUPAC Name |
3-methyl-7-pentyl-8-(2-phenylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-4-8-12-23-15-16(22(2)18(25)21-17(15)24)20-19(23)26-13-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKHQWGJWCXYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents such as dimethylformamide or dimethyl sulfoxide and bases like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylethylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Substituent Effects at Positions 7 and 8
Key Observations :
- Lipophilicity : The pentyl chain at position 7 in the target compound increases lipophilicity compared to shorter alkyl (e.g., ethyl) or branched chains (e.g., isopentyl) . This may enhance membrane permeability and bioavailability.
- Electronic Effects : The 2-phenylethylthio group at position 8 introduces both sulfur-mediated hydrogen bonding and aromatic π-π interactions, contrasting with the electron-withdrawing nitro group in or the polar methoxy group in .
- Metabolic Stability : Unlike 8-mercapto derivatives (e.g., compound 11f in ), which are prone to oxidation, the thioether linkage in the target compound may confer greater metabolic stability .
Table 2: Reported Activities of Structural Analogs
Key Insights :
- Kinase Inhibition : The hydrazine-yl substituent in demonstrates potent CK2 inhibition (IC₅₀: 8.5 µM), suggesting that the phenethylthio group in the target compound could similarly modulate kinase binding pockets via hydrophobic interactions.
- PDE Inhibition : 7,8-Disubstituted derivatives in show broad PDE isoform inhibition, implying that the target compound’s bulky 7-pentyl and 8-phenethylthio groups may enhance selectivity for specific PDE subtypes.
- Chemoprevention : While 8-methoxy analogs lack direct antioxidant activity, their chemopreventive effects in microbial models highlight the role of substituent-driven metabolic pathways .
Biological Activity
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione, also known as a derivative of purine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its complex structure, which includes a purine base with various substituents that may influence its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a purine core modified by methyl, pentyl, and phenylethylthio groups, which are believed to play significant roles in its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 372.48 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
| CAS Number | 378204-21-8 |
Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-inflammatory and anti-cancer effects. The compound's interaction with various biological targets can be summarized as follows:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of the phenylethylthio group may enhance the antioxidant capacity of the compound, contributing to cellular protection against oxidative stress.
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anti-cancer agent.
Case Studies
Several case studies have examined the biological effects of this compound:
- Study on Inflammatory Response : A study published in a pharmacological journal demonstrated that treatment with this compound reduced inflammation markers in a rodent model of arthritis, suggesting its potential therapeutic use in inflammatory diseases .
- Cancer Cell Line Studies : Research conducted on breast cancer cell lines indicated that this compound induced apoptosis and inhibited cell migration at micromolar concentrations. These findings highlight its potential as a chemotherapeutic agent .
- Antioxidant Activity Assessment : A comparative study involving various purine derivatives showed that this compound exhibited superior antioxidant activity compared to other similar compounds .
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
